Cannabiglendol

Description

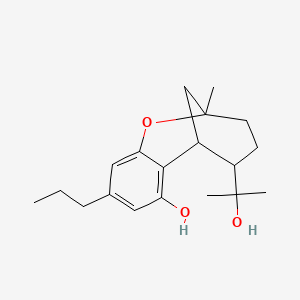

Structure

3D Structure

Properties

CAS No. |

77091-08-8 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

12-(2-hydroxypropan-2-yl)-9-methyl-5-propyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C19H28O3/c1-5-6-12-9-15(20)17-13-11-19(4,22-16(17)10-12)8-7-14(13)18(2,3)21/h9-10,13-14,20-21H,5-8,11H2,1-4H3 |

InChI Key |

RRQVSLLVCGRJNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C3CC(CCC3C(C)(C)O)(OC2=C1)C)O |

Origin of Product |

United States |

Cannabiglendol: Historical Context and Initial Characterization

Early Discoveries and Isolation

The identification of Cannabiglendol was a result of continued efforts to isolate and characterize the full spectrum of compounds within Cannabis sativa. Its discovery in the early 1980s highlighted the chemical diversity of different cannabis variants.

This compound was first isolated in 1981 by a team of researchers including C. E. Turner, M. L. Mole, L. Hanús, and H. N. ElSohly. researchgate.netacs.orgtind.io The compound was extracted from a hexane-soluble fraction derived from the leaves and small stems of a specific Cannabis sativa L. variant. researchgate.netacs.orgnewphaseblends.comresearchgate.net The isolation process involved repeated chromatography of a polar fraction of the plant material, which ultimately yielded this compound as a pale yellow oil. acs.org The structure of this novel hydroxylated cannabinoid was elucidated through spectral analysis and by comparing the natural compound to a synthetically created C5-homolog. researchgate.netacs.orgresearchgate.net

The specific plant material from which this compound was first isolated was described as an "Indian variant" of Cannabis sativa. researchgate.netnewphaseblends.comresearchgate.net This particular cultivar was grown in Mississippi, from seeds provided by Dr. C. K. Atal of the Regional Research Laboratory in Jammu Tawi, India. acs.org The presence of this compound has been specifically linked to this Indian chemotype, and there is limited evidence of its occurrence in other cannabis cultivars globally. newphaseblends.com

| Isolation Details | |

| Year of Discovery | 1981 acs.orgnewphaseblends.com |

| Research Team | C. E. Turner, M. L. Mole, L. Hanús, H. N. ElSohly acs.orgtind.ioresearchgate.net |

| Source Material | Leaves and small stems of Cannabis sativa L. acs.orgnewphaseblends.comresearchgate.net |

| Geographical Origin | Indian variant, seeds from Jammu Tawi, India acs.org |

| Cultivation Location | Mississippi, USA researchgate.netnewphaseblends.comresearchgate.net |

Isolation from Cannabis sativa Variants

Nomenclature and Structural Designation

The naming and classification of a newly discovered compound are crucial for its integration into the scientific literature. This compound's nomenclature reflects its chemical structure and its place within the broader family of cannabinoids.

The compound is most commonly known as this compound. acs.orgnih.gov Its systematic name, which provides a detailed chemical description, is 12-(2-hydroxypropan-2-yl)-9-methyl-5-propyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol. nih.govncats.io Another systematic name used in early literature is 8-hydroxy-isohexahydro-cannabivarin, sometimes abbreviated as OH-iso-HHCV. researchgate.netacs.orgresearchgate.netncats.io The "-varin" suffix indicates it is a propyl homologue, meaning it has a three-carbon side chain. acs.org

| Chemical and Physical Properties | |

| Molecular Formula | C₁₉H₂₈O₃ nih.govncats.ionih.gov |

| Molecular Weight | 304.42 g/mol newphaseblends.comnih.govncats.ioeybna.com |

| Appearance | Pale yellow oil acs.org |

Mechanistic Investigations of Cannabiglendol Activity Preclinical Focus

Endocannabinoid System Modulation

Interaction Hypotheses with Cannabinoid Receptors (CB1R, CB2R)

Preclinical evidence suggests that Cannabiglendol (CBD) exhibits a complex and relatively low-affinity interaction with the primary cannabinoid receptors, CB1R and CB2R. Unlike Δ9-tetrahydrocannabinol (THC), which is a partial agonist at both receptors, CBD does not appear to bind to the orthosteric site of these receptors with high affinity. nih.govfrontiersin.org Instead, it is hypothesized to act as a non-competitive negative allosteric modulator, particularly at the CB1 receptor. frontiersin.orgmdpi.com This means that CBD may bind to a different site on the receptor, altering the receptor's conformation and thereby reducing the efficacy and potency of primary agonists like anandamide (B1667382) (AEA) and THC. frontiersin.org

Studies using radioligand binding assays have yielded varying affinity (Ki) values for CBD at CB1R and CB2R, often in the micromolar range, indicating a weak interaction. nih.gov For instance, some research has reported Ki values for CBD at CB1R to be around 381 nM and at CB2R to be 2.6 μM. nih.gov It has also been observed that at high concentrations (10 μM), CBD can antagonize the binding of agonists in mouse brain membranes. nih.gov The interaction of CBD with CB2R is also considered weak, with some studies suggesting it acts as a partial agonist. frontiersin.orgcsic.es

The nature of these interactions is crucial as CB1 receptors are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the immune system and peripheral organs. mdpi.comub.edu CBD's low affinity for CB1R is consistent with its lack of psychotropic effects. nih.govnih.gov

Table 1: Reported Binding Affinities of Cannabidiol (B1668261) (CBD) for Cannabinoid Receptors

| Receptor | Reported Ki values | Cell/Tissue Type | Notes |

|---|---|---|---|

| CB1R | 381 nM | Mouse brain membranes | nih.gov |

| CB2R | 2.6 μM | CHO cells expressing human receptor | nih.gov |

This table is for illustrative purposes and represents a selection of reported values. Actual values may vary depending on the specific experimental conditions.

Potential Influence on Endogenous Cannabinoid Signaling

Beyond direct receptor interaction, this compound (CBD) is thought to influence the endocannabinoid system (ECS) by modulating the levels of endogenous cannabinoids, primarily anandamide (AEA). healthline.com One of the leading hypotheses is that CBD inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of AEA. mdpi.commdpi.com By inhibiting FAAH, CBD may increase the synaptic levels and duration of action of anandamide, thereby enhancing its physiological effects. mdpi.comhealthline.com This indirect agonism at cannabinoid receptors is a key aspect of CBD's proposed mechanism of action.

Furthermore, some studies suggest that cannabis use can alter the "endocannabinoid tone" in certain conditions. For example, in ulcerative colitis patients, cannabis treatment was associated with changes in the levels of endocannabinoids and related lipids, and these changes correlated with clinical improvements. frontiersin.org Specifically, improvements in quality of life were positively correlated with levels of 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.org However, a study in healthy volunteers found that while THC acutely increased plasma levels of anandamide and other non-cannabinoid ethanolamides, co-administered CBD did not significantly influence these effects. nih.gov This suggests that the impact of CBD on endocannabinoid levels may be context-dependent and potentially more significant in pathological states.

Interactions with Other Receptor Systems (e.g., 5-HT1A, TRPV1, PPARγ)

Preclinical research has extensively documented this compound's (CBD) interactions with a variety of receptor systems beyond the endocannabinoid system, highlighting its multi-target pharmacology. frontiersin.org

5-HT1A Receptors: CBD has been shown to interact with the serotonin (B10506) 1A (5-HT1A) receptor. frontiersin.orgnih.govmdpi.com The nature of this interaction is complex and appears to be concentration-dependent. At high concentrations, CBD may act as an inverse agonist at human 5-HT1A receptors. frontiersin.org Other studies suggest it behaves as an agonist or a positive allosteric modulator, enhancing the binding of other agonists. frontiersin.orgfrontiersin.org The activation of 5-HT1A receptors is believed to contribute to CBD's anxiolytic and anticonvulsant properties. nih.govmdpi.com For instance, the anxiolytic effects of CBD in animal models of stress have been blocked by 5-HT1A receptor antagonists. nih.gov

TRPV1 Receptors: CBD is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor involved in pain signaling and inflammation. mdpi.comcuraleafclinic.com By activating TRPV1, CBD can induce a calcium influx in neurons, which may subsequently lead to desensitization of the receptor. curaleafclinic.com This desensitization of sensory nociceptors is a proposed mechanism for CBD's analgesic and anti-inflammatory effects. mdpi.com Other cannabinoids, such as cannabigerol (B157186) (CBG), also interact with TRPV channels, though often with EC50 values in the micromolar range. nih.gov

PPARγ Receptors: this compound has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of gene expression related to lipid metabolism, inflammation, and cell fate. nih.govmdpi.com The activation of PPARγ by CBD is thought to mediate some of its anti-inflammatory and neuroprotective effects. nih.govnih.gov For example, in the context of the gastrointestinal system, the anti-inflammatory effects of CBD have been shown to be mediated by PPARγ. mdpi.com

Intracellular Signaling Pathways

G-Protein Coupled Receptor (GPCR) Dependent Mechanisms

The primary cannabinoid receptors, CB1R and CB2R, are G-protein coupled receptors (GPCRs). nih.govwikipedia.org Canonically, activation of these receptors, particularly CB1R, leads to the coupling of pertussis toxin-sensitive G-proteins (Gαi/o). mdpi.comnih.gov This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the inhibition of calcium channels and activation of inwardly rectifying potassium channels. mdpi.comfrontiersin.org

While this compound's (CBD) direct interaction with the orthosteric site of cannabinoid GPCRs is weak, its modulation of these receptors through allosteric mechanisms can still influence their G-protein dependent signaling. mdpi.comub.edu As a negative allosteric modulator of CB1R, CBD can reduce the efficacy of agonists in activating G-protein signaling pathways. frontiersin.org

Furthermore, CBD's activity at other GPCRs, such as the 5-HT1A receptor, also involves G-protein dependent mechanisms. 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to inhibitory effects. frontiersin.org The interaction of CBD with these receptors can, therefore, influence downstream signaling cascades that are dependent on G-protein activation. frontiersin.orgfrontiersin.org

Non-Canonical Signaling Mechanisms

In addition to the classical G-protein-dependent pathways, GPCRs like the CB1 receptor can also signal through non-canonical, G-protein-independent mechanisms. mdpi.comfrontiersin.org One such mechanism involves β-arrestins. frontiersin.orgnih.gov Upon ligand binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins can be recruited to the receptor. nih.gov This can lead to receptor desensitization and internalization, but also to the initiation of distinct signaling cascades, a concept known as biased signaling. ub.edufrontiersin.org

While direct evidence for this compound (CBD) inducing β-arrestin-mediated signaling at cannabinoid receptors is still emerging, its role as an allosteric modulator could potentially influence the balance between G-protein and β-arrestin pathways activated by endogenous or exogenous agonists. The ability of ligands to selectively activate one pathway over another (functional selectivity) is a growing area of research in GPCR pharmacology. nih.gov

Moreover, some studies have indicated the existence of atypical or "non-canonical" cannabinoid receptors in certain cancer cell lines. These receptors exhibit different binding and signaling properties compared to the well-characterized CB1 and CB2 receptors and may not be coupled to the typical Gi/Go proteins. nih.gov The interaction of cannabinoids with these non-canonical receptors could lead to distinct downstream cellular effects.

Metabolism of Cannabiglendol

Influences on Metabolic Enzyme Function

Induction and Inhibition of Metabolic Enzymes

There is currently a lack of specific scientific research and published data regarding the induction and inhibition of metabolic enzymes by the chemical compound Cannabiglendol. While the broader class of cannabinoids, particularly compounds like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC), has been the subject of studies on their interactions with metabolic enzymes such as the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) systems, this research does not extend to this compound itself. nih.govnih.govhealthline.comcmaj.cafrontiersin.orgosti.gov

One publication mentions this compound in a list of cannabinoids, but the research focuses on the metabolism of other compounds. researchgate.net Another study discusses the chemical structure of this compound, suggesting that its structure might result in a loss of bioactivity, but it does not provide any data on its effects on metabolic enzymes. nih.gov

Therefore, no detailed research findings or data tables on the induction or inhibition of metabolic enzymes by this compound can be provided at this time.

Structure Activity Relationship Sar of Cannabiglendol and Analogs

Structural Basis for Cannabiglendol's Activity

The biological activity of this compound is intrinsically linked to its distinct chemical architecture. Key to its function are the phenolic hydroxyl group and the isohexahydro-cannabivarin moiety, which together define its interaction with biological targets.

The phenolic hydroxyl group at the C-1 position is a critical pharmacophore for many cannabinoids, and this compound is no exception. This hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to cannabinoid receptors and other biological targets. nih.govgovinfo.govnih.gov The orientation of the lone pairs of electrons on the phenolic oxygen also plays a significant role in mediating the biological effects of cannabinoids. kennesaw.edu For instance, in classical cannabinoids, this phenolic hydroxyl group is considered essential for pharmacological activity. nih.gov

The isohexahydro-cannabivarin core of this compound distinguishes it from many other cannabinoids. The "iso" configuration refers to the specific stereochemistry of the molecule, which influences its three-dimensional shape and, consequently, its binding affinity and efficacy at various receptors. The hexahydrocannabinol (B1216694) (HHC) scaffold, a saturated derivative of tetrahydrocannabinol (THC), generally imparts different stability and pharmacological properties compared to its unsaturated counterparts. mdpi.com The saturation in the terpene-derived ring system can alter the molecule's flexibility and conformation, potentially leading to different interactions with receptor binding pockets. The "varin" suffix indicates a propyl side chain at the C-3 position, in contrast to the more common pentyl chain found in cannabinoids like THC and CBD. The length of this alkyl side chain is a well-established determinant of cannabinoid activity, with shorter chains generally leading to reduced potency at cannabinoid receptors. mdpi.com

A recent in silico study explored the binding affinity of this compound with various fungal protein targets and found a notable interaction with dihydroorotate (B8406146) dehydrogenase (DHODH), with a binding affinity of -7.6 kcal/mol. This suggests that the unique combination of its hydroxyl group and isohexahydro-cannabivarin structure may confer specific antifungal properties.

When comparing this compound to other well-known cannabinoids like Cannabinol (B1662348) (CBN) and Cannabidiol (B1668261) (CBD), several key structural differences emerge that likely translate to distinct biological activities.

Cannabinol (CBN): this compound shares some structural similarities with CBN, particularly the aromatic A-ring with a hydroxyl group. However, CBN possesses a fully aromatic C-ring, making it a planar molecule, whereas this compound has a saturated and non-planar isohexahydro C-ring. This difference in three-dimensional structure is significant. The rigidity of CBN's ring system contrasts with the conformational flexibility of this compound's saturated core. CBN is known to be a weak partial agonist at both CB1 and CB2 receptors. wikipedia.org While direct comparative studies are limited, it is plausible that the distinct stereochemistry of this compound's isohexahydro moiety could lead to different binding affinities and functional activities at these receptors compared to CBN.

Cannabidiol (CBD): CBD is structurally quite different from this compound. While both possess a resorcinol (B1680541) core with a hydroxyl group, CBD has an open B-ring (pyran ring). This structural feature allows for greater conformational freedom compared to the tricyclic structure of this compound. CBD is known to have a complex pharmacology, acting as a negative allosteric modulator of CB1 receptors and an agonist at various other receptors. The rigid, tricyclic nature of this compound suggests a more defined set of possible conformations, which could translate to a more specific interaction with its biological targets compared to the more promiscuous binding profile of CBD.

The following table provides a high-level comparison of the structural features of these cannabinoids:

| Feature | This compound | Cannabinol (CBN) | Cannabidiol (CBD) |

| Core Structure | Isohexahydro-cannabivarin | Dibenzopyran | Biphenyl |

| C-Ring | Saturated (Isohexahydro) | Aromatic | Open |

| Alkyl Side Chain | Propyl (varin) | Pentyl | Pentyl |

| Key Functional Group | Phenolic Hydroxyl | Phenolic Hydroxyl | Two Phenolic Hydroxyls |

Significance of the Hydroxyl Group and Isohexahydro-cannabivarin Moiety

Design and Synthesis of this compound Analogs

The development of this compound analogs is a promising avenue for exploring its therapeutic potential and for elucidating the finer points of its SAR.

Several strategies can be employed to modify the molecular structure of this compound to create novel analogs. These strategies are often guided by established principles in cannabinoid medicinal chemistry. nih.govacs.org

Modification of the Alkyl Side Chain: The C-3 propyl side chain is a prime target for modification. Synthesizing analogs with varying chain lengths (e.g., butyl, pentyl, hexyl) could modulate potency at cannabinoid receptors. Introducing branching or cyclic groups on the side chain could also influence receptor affinity and selectivity. ucl.ac.be

Alterations to the Phenolic Hydroxyl Group: While generally considered essential, modifications such as methylation or esterification of the hydroxyl group could be explored to create prodrugs or to investigate the necessity of the hydrogen-bonding donor capability.

Modification of the Isohexahydro Ring System: Introducing substituents on the saturated C-ring or altering its stereochemistry could lead to analogs with altered pharmacokinetic or pharmacodynamic properties. For instance, the introduction of a ketone or hydroxyl group at the C-9 position, similar to modifications made to nabilone, could be investigated. mdpi.com

Ring-Opening or Rearrangement: More drastic modifications could involve the opening of the pyran ring to create bicyclic analogs, or rearrangements of the carbon skeleton to explore novel chemical space.

Synthetic approaches to such analogs would likely involve multi-step sequences starting from readily available precursors like olivetol (B132274) (for the resorcinol portion) and appropriate chiral terpene derivatives. acs.org

The introduction of various substituents at different positions on the this compound scaffold can have profound effects on biological activity. Based on SAR studies of other cannabinoids, the following effects can be hypothesized:

| Substituent Position | Type of Substituent | Potential Effect on Activity |

| C-3 Alkyl Chain | Longer alkyl chains (C5-C8) | Increased affinity for CB1 and CB2 receptors. mdpi.com |

| Bulky terminal groups (e.g., halogens, cycloalkyl) | Potentially enhanced potency and selectivity. ucl.ac.be | |

| C-1 Phenolic OH | Ether or ester groups | Generally decreased activity, but may act as prodrugs. |

| C-9 Position | Oxo or hydroxyl groups | May increase affinity and selectivity for the CB2 receptor. acs.org |

| Aromatic A-Ring | Additional substituents | Could modulate electronic properties and receptor interactions. |

It is important to note that these are generalized predictions based on the broader cannabinoid literature, and empirical testing of synthesized this compound analogs is necessary to confirm these effects.

The stereochemistry of this compound is a critical aspect of its structure and, by extension, its biological activity. The isohexahydro-cannabivarin core contains multiple chiral centers, and each stereoisomer can have a unique pharmacological profile. During the synthesis of analogs, controlling the stereochemistry is paramount to obtaining pure, well-defined compounds for biological evaluation.

Atropisomerism , a type of stereoisomerism arising from hindered rotation around a single bond, is another important consideration, particularly if modifications introduce bulky substituents that restrict the rotation between the aromatic A-ring and the rest of the molecule. acs.org While this compound itself is not a classical atropisomer, the design of certain analogs, especially those with additional substitutions on the aromatic ring or adjacent positions, could lead to the formation of stable atropisomers. nih.govresearchgate.net These atropisomers, being non-superimposable and non-interconvertible, could exhibit different binding affinities and efficacies at biological targets. The exploration of axially chiral cannabinoid analogs is an emerging area of research that could yield novel compounds with enhanced therapeutic properties. nih.govresearchgate.net

Analytical Methodologies for Cannabiglendol Research and Quantification

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of cannabiglendol from plant material involves its extraction and subsequent purification. These processes are designed to isolate cannabinoids from the complex plant matrix, which includes a wide array of compounds such as terpenes, flavonoids, lipids, and waxes. manufacturingchemist.com

Methods for Isolating Cannabinoids from Plant Material

The isolation of cannabinoids, including this compound, from the cannabis plant is a foundational step for any analytical procedure. kind.com.au The process begins with the extraction of chemical compounds from the dried plant material. manufacturingchemist.com Common methods involve the use of solvents to separate the desired cannabinoids from the plant matrix.

One prevalent technique is solvent extraction . cannabissciencetech.com This can be performed using various organic solvents. For instance, a hexane-soluble fraction from the leaves and small stems of Cannabis sativa has been used to isolate this compound. researchgate.net Other commonly used solvents for cannabinoid extraction include ethanol (B145695), methanol, butane, and carbon dioxide (CO2). manufacturingchemist.comcannabissciencetech.comgoogle.com The choice of solvent can influence the profile of the extracted compounds. For example, ethanol is often used for its ability to extract a broad spectrum of molecules. kind.com.au The extraction process can be enhanced through methods like maceration, ultrasound-assisted extraction (UAE), and reflux-heat extraction. sci-hub.se UAE, for instance, has been optimized using 96% ethanol to efficiently extract cannabinoids. sci-hub.se

Another approach is supercritical fluid extraction (SFE) , which utilizes carbon dioxide in its supercritical state. This method is recognized for its ability to provide quantitative isolation of cannabinoids. nih.gov

After the initial extraction, a "winterization" step is often employed. This involves diluting the crude extract in a solvent like ethanol and cooling it to freezing temperatures for an extended period. manufacturingchemist.com This process causes lipids, waxes, and other unwanted components to precipitate, allowing for their removal through filtration. manufacturingchemist.com

The final step in preparing the extract for analysis often involves removing the solvent, typically through rotary evaporation or vacuum distillation, to yield a concentrated cannabinoid extract. manufacturingchemist.com

For more targeted isolation on a larger scale, techniques like centrifugal partition chromatography (CPC) can be employed. CPC is a liquid-liquid chromatography technique that can separate major cannabinoids from plant material, making them available for further study. researchgate.net

Purification Strategies for this compound

Following initial extraction, further purification is often necessary to isolate this compound from other co-extracted cannabinoids and impurities. Various chromatographic techniques are employed for this purpose, tailored to the specific properties of the target compound.

Column chromatography is a fundamental purification technique. For instance, this compound has been isolated from a hexane (B92381) extract using silica (B1680970) gel column chromatography. researchgate.netgoogle.com This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) passes through the column. google.com Different cannabinoids can be separated by using a gradient of solvents, such as petroleum ether and ether. google.com

Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the separation process. biotage.com It is an effective method for purifying cannabinoid mixtures. biotage.com Depending on the specific cannabinoids being targeted, different types of flash chromatography may be used. For example, reversed-phase flash chromatography is effective for separating many cannabinoids, while normal-phase flash chromatography is particularly useful for isolating compounds like cannabigerol (B157186) (CBG) due to its different polarity. biotage.com

Centrifugal Partition Chromatography (CPC) is another powerful purification technique. researchgate.nettechnologynetworks.com CPC is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of the sample. technologynetworks.com This technique has been successfully used to purify cannabidiol (B1668261) (CBD) from crude cannabis extracts in a single step with high recovery rates. technologynetworks.com Given its effectiveness with other cannabinoids, CPC represents a viable strategy for purifying this compound.

For achieving very high purity, methods such as High-Performance Liquid Chromatography (HPLC) can be used in a preparative mode. justia.com This allows for the isolation of individual cannabinoids with a high degree of purity. justia.com

The selection of a specific purification strategy will depend on the initial purity of the extract and the desired purity of the final this compound sample. A combination of these techniques may be necessary to achieve the required level of purification for detailed research and quantification.

Chromatographic Techniques for Separation and Detection

Once an extract containing this compound has been prepared and purified, chromatographic techniques are employed to separate it from other cannabinoids and to quantify its concentration. The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors for enhanced sensitivity and specificity. nih.govresearchgate.net

Gas Chromatography (GC) and its Variants (e.g., GC-MS, GC-FID)

Gas Chromatography (GC) is a widely used technique for the analysis of cannabinoids. d-nb.info In GC, the sample is vaporized and passed through a column, where compounds are separated based on their boiling points and interactions with the stationary phase. acs.org

A significant consideration when using GC for cannabinoid analysis is the high temperature of the inlet port, which can cause the decarboxylation of acidic cannabinoids. cannabissciencetech.comthermofisher.com This means that compounds like cannabidiolic acid (CBDA) are converted to cannabidiol (CBD). To analyze acidic cannabinoids in their native form, a derivatization step, such as silylation, is often required to make them more volatile and prevent decarboxylation. nih.govthieme-connect.com

GC coupled with a Flame Ionization Detector (GC-FID) is a common setup for quantitative analysis. The FID detects organic compounds as they elute from the column by burning them in a flame, which generates a current proportional to the amount of carbon atoms. azolifesciences.com GC-FID provides a rapid and simple method for determining the potency of major cannabinoids. thermofisher.com

GC coupled with Mass Spectrometry (GC-MS) offers greater specificity by providing mass spectral data for each separated compound, which aids in their identification. acs.org GC-MS is a powerful tool for analyzing the chemical components of a sample and can be used for both qualitative and quantitative analysis. acs.org Tandem GC-MS (GC-MS/MS) methods have been developed for the detection and quantification of major cannabinoids in various samples with excellent limits of detection. ljmu.ac.uk

A summary of typical GC parameters for cannabinoid analysis is presented below:

| Parameter | Typical Value/Condition | Source |

| Column Type | Capillary column (e.g., 5% diphenyl-95% dimethyl polysiloxane) | d-nb.info |

| Inlet Temperature | ≥250 °C | cannabissciencetech.com |

| Oven Temperature Program | Ramped up to 300 °C | d-nb.info |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | scioninstruments.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netacs.org |

| Derivatization | Silylation (e.g., with MSTFA) for acidic cannabinoids | thieme-connect.comljmu.ac.uk |

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-UV, HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) has become a preferred method for cannabinoid analysis, largely because it allows for the analysis of both neutral and acidic cannabinoids without the need for derivatization. cannabissciencetech.commdpi.com This is a significant advantage over GC, as it avoids the thermal degradation of acidic compounds. mdpi.com

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential interactions of the compounds with the stationary and mobile phases. Reversed-phase chromatography with a C18 stationary phase is the most common approach for cannabinoid analysis. d-nb.infomdpi.com

HPLC coupled with an Ultraviolet (UV) detector (HPLC-UV) is a robust and cost-effective method for quantifying cannabinoids. mdpi.com The UV detector measures the absorbance of light by the compounds as they elute from the column. nih.gov Different cannabinoids have distinct UV absorption spectra, which allows for their detection and quantification. nih.gov For example, acidic cannabinoids typically show absorption peaks around 270 nm and 310 nm, while neutral cannabinoids have a peak at about 220 nm. nih.gov

HPLC coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) provides higher sensitivity and selectivity compared to HPLC-UV. wiley.com This is particularly beneficial for the analysis of minor cannabinoids or for samples with complex matrices. wiley.comnih.gov HPLC-MS/MS methods have been successfully developed for the identification and quantification of a wide range of cannabinoids in various extracts. nih.gov

The table below summarizes typical parameters for HPLC analysis of cannabinoids:

| Parameter | Typical Value/Condition | Source |

| Column Type | Reversed-phase C18 | d-nb.infomdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | d-nb.infonih.gov |

| Elution Mode | Isocratic or Gradient | nih.govchromatographyonline.com |

| Detector | UV/Photodiode Array (PDA) or Mass Spectrometer (MS/MS) | mdpi.comnih.gov |

| UV Wavelength | ~220-230 nm for general analysis, or specific wavelengths for certain cannabinoids | nih.govshimadzu.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. shimadzu.com

UHPLC systems operate at much higher pressures than HPLC systems, allowing for the use of longer columns and/or higher flow rates without sacrificing efficiency. This makes UHPLC an ideal technique for high-throughput analysis of cannabinoids. shimadzu.com

Similar to HPLC, UHPLC can be coupled with various detectors, including photodiode array (PDA) detectors and mass spectrometers (MS/MS). mdpi.comnih.gov A UHPLC-PDA method can identify and quantify multiple cannabinoids in less than 11 minutes. mdpi.com UHPLC-MS/MS methods offer rapid and simple assays for the quantification of cannabinoids in various matrices with high sensitivity and accuracy. nih.gov

The development of UHPLC methods has enabled the rapid analysis of a large number of cannabinoids in a single run, which is crucial for comprehensive profiling of cannabis extracts. shimadzu.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. This method presents several advantages for the analysis of cannabinoids, including this compound. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional liquid chromatography. nih.gov Furthermore, SFC is considered a "green" technology due to the significant reduction in the use of organic solvents. shimadzu.com

While specific applications of SFC for the routine analysis of this compound are not extensively documented, the technique's proven success in separating a wide range of cannabinoids suggests its high potential for this compound. nih.govnih.gov The unique selectivity of SFC can be advantageous in resolving complex mixtures of cannabinoids, which is often a challenge in cannabis extracts. shimadzu.com The development of an SFC method for this compound would likely involve optimization of parameters such as pressure, temperature, and the composition of the co-solvent to achieve the desired separation from other structurally similar cannabinoids. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of cannabinoids like this compound.

Mass Spectrometry (MS) Applications in Cannabinoid Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone of cannabinoid analysis due to its high sensitivity and specificity. For the structural elucidation of novel or minor cannabinoids, high-resolution mass spectrometry (HR-MS) is often employed to determine the elemental composition of the molecule.

The initial isolation and characterization of this compound from an Indian variant of Cannabis sativa L. relied heavily on mass spectrometry. The mass spectrum of this compound showed a molecular ion peak ([M]+) at a mass-to-charge ratio (m/e) of 304, which corresponds to the molecular formula C19H28O3. researchgate.netnih.gov The fragmentation pattern provided further structural information, with characteristic ions observed at m/e 286 (resulting from the loss of a water molecule), 271, 243, and a base peak at 203. researchgate.net This fragmentation is indicative of a hydroxy cannabinoid with a propyl side chain. researchgate.net

Table 1: Mass Spectrometric Data for this compound

| Ion | Mass-to-Charge Ratio (m/e) | Interpretation |

| [M]+ | 304 | Molecular Ion |

| [M-H2O]+ | 286 | Loss of a water molecule |

| Fragment | 271 | Characteristic fragment |

| Fragment | 243 | Characteristic fragment |

| Base Peak | 203 | Most abundant fragment ion |

This data is based on the initial isolation and characterization of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including cannabinoids. Both one-dimensional (1D-NMR) and two-dimensional (2D-NMR) experiments provide detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Expected NMR Signal Types for the Structural Elucidation of this compound

| NMR Technique | Type of Information Provided | Relevance to this compound Structure |

| 1H NMR | Chemical shifts, integration, and coupling constants of protons. | Reveals the number and environment of hydrogen atoms, including aromatic, olefinic, and aliphatic protons. |

| 13C NMR | Chemical shifts of carbon atoms. | Determines the number and type of carbon atoms (e.g., sp2, sp3, carbonyl). |

| COSY | Shows correlations between coupled protons. | Helps to establish the spin systems within the molecule, tracing the connectivity of protons. |

| HSQC | Correlates protons directly bonded to carbons. | Links the proton and carbon skeletons of the molecule. |

| HMBC | Shows long-range correlations between protons and carbons. | Provides information about the connectivity across quaternary carbons and heteroatoms, crucial for assembling the final structure. |

| NOESY | Reveals through-space correlations between protons. | Provides information about the stereochemistry and three-dimensional structure of the molecule. |

Method Validation and Research Standards

The reliability of any analytical data depends on the rigorous validation of the methods used and the availability of high-quality research standards.

Parameters for Robust Analytical Method Development (e.g., Linearity, Accuracy, Precision)

To ensure that an analytical method for quantifying this compound is reliable and fit for its intended purpose, it must be properly validated. The validation process involves assessing several key parameters, typically following guidelines from organizations like the AOAC or FDA. nih.govfrontiersin.org

Linearity and Range: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. nih.govhanfanalytik.at This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥ 0.99. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured concentration to the certified value. nih.gov Acceptance criteria are often set within ±15% of the nominal concentration. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). nih.govhanfanalytik.at Acceptance criteria for precision are typically ≤15% RSD. nih.gov

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as other cannabinoids or excipients. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. hanfanalytik.at

Challenges in Obtaining Research Standards for Minor Cannabinoids

A significant bottleneck in the research of minor cannabinoids like this compound is the difficulty in obtaining pure, certified reference standards. oup.com The quality and reliability of these standards are paramount for accurate quantification and method validation. cannabissciencetech.com

Several factors contribute to this challenge:

Regulatory Hurdles: The legal status of cannabis and its derivatives can create significant barriers to the production, distribution, and acquisition of reference materials. labmanager.com

Complexity of the Plant: Cannabis contains a vast number of cannabinoids, many of which are present in very low concentrations. baymedica.com Isolating a specific minor cannabinoid like this compound in sufficient quantity and purity for the production of a reference standard is a complex and costly process.

Lack of Standardization: The absence of universally accepted standardized testing methods can lead to inconsistencies in the characterization and certification of reference materials from different suppliers. cannabissciencetech.com This lack of standardization can result in variability in the potency and purity of commercially available standards. baymedica.com

These challenges underscore the need for increased efforts in the synthesis and certification of minor cannabinoid standards to support the advancement of research in this field.

Synthetic Approaches to Cannabiglendol and Its Analogs

Total Synthesis Strategies

Total synthesis offers a pathway to produce cannabinoids from simple, commercially available starting materials, allowing for precise control over the molecular structure and stereochemistry. This control is crucial for producing enantiomerically pure compounds and for creating analogs not found in nature.

Traditional methods for synthesizing the cannabinoid core structure have been foundational in the field. rroij.com A cornerstone of classical cannabinoid synthesis is the acid-catalyzed condensation of a substituted resorcinol (B1680541) with a suitable monoterpene derivative. researchgate.net For instance, the reaction between olivetol (B132274) and (+)-p-mentha-2,8-dien-1-ol is a well-established route to cannabidiol (B1668261) (CBD). google.com

These classical routes are often characterized by their stepwise nature, building the complex cannabinoid scaffold through established functional group interconversions. rroij.com While effective, these methods can sometimes be limited by low yields, lack of stereoselectivity, and the generation of multiple side products, necessitating complex purification steps. chemrevise.org The synthesis of the tricyclic framework typical of many cannabinoids often involves key cyclization reactions, which can be initiated under acidic conditions. researchgate.net For a molecule like Cannabiglendol, a classical approach would likely involve the coupling of divarinol (the C3 resorcinol) with a chiral terpene synthon designed to establish the required (6aR,9S,10S,10aR) stereochemistry of the hexahydrocannabinol (B1216694) core. cofemersimir.gob.mx

Given that the biological activity of cannabinoids is often highly dependent on their stereochemistry, enantioselective synthesis is critical. Modern synthetic strategies increasingly employ methods to control the three-dimensional arrangement of atoms in the target molecule. This can be achieved through several key strategies, including the use of chiral catalysts, chiral auxiliaries, or starting with an enantiomerically pure precursor. researchgate.net

Recent advancements have demonstrated highly efficient enantioselective syntheses of major cannabinoids like (–)-Δ⁹-tetrahydrocannabinol and cannabidiol. nih.gov One notable approach involves a tandem enantioselective conjugate addition/enolate alkylation using novel organoboronates, which allows for the construction of the cannabinoid framework with excellent enantio- and diastereoselectivity in just a few steps. nih.gov Other methods have utilized catalytic asymmetric hydrogenation or stereospecific rearrangements to set the key chiral centers of the cannabinoid structure. researchgate.netnih.gov Such techniques would be indispensable for a total synthesis of this compound to ensure the correct absolute configuration at its four stereocenters, which defines its unique structure and properties. cofemersimir.gob.mxresearchgate.net

The demand for diverse cannabinoid structures for pharmacological research has spurred the development of novel and more efficient synthetic platforms. nih.gov These platforms aim to streamline the synthesis process, improve scalability, and facilitate the rapid generation of new derivatives. nih.gov One such innovation is the adaptation of key synthetic steps to continuous flow chemistry. nih.gov This technique can lead to improved reaction yields, enhanced selectivity, and a safer production process compared to traditional batch methods. nih.gov

Furthermore, research is focused on creating new chemical reagents and catalytic systems to build the cannabinoid skeleton more efficiently. nih.gov Scientists have designed and synthesized novel cannabidiol-based derivatives by modifying the core structure at specific positions to explore structure-activity relationships. nih.gov These synthetic platforms are not only crucial for producing known cannabinoids but also for expanding the chemical space to include novel analogs with tailored properties. synbiobeta.comsciforum.net

Enantioselective Synthesis Approaches

Semi-Synthetic Transformations

Semi-synthesis leverages abundant, naturally occurring cannabinoids as starting materials to produce rarer or novel compounds. This approach is often more economically viable than total synthesis, as it begins with a complex, readily available molecular scaffold.

The conversion of plentiful cannabinoids like cannabidiol (CBD) or cannabigerol (B157186) (CBG) into other, less common cannabinoids is a widely practiced strategy. unodc.orgeuropa.eu These chemical transformations often involve acid-catalyzed cyclizations, rearrangements, or other modifications. For example, CBD can be converted into Δ⁸-THC and Δ⁹-THC. More recently, this approach has been used to create a series of dimeric cannabinoid derivatives, linking two CBD or THC units together to explore new chemical space. nih.gov

In the case of this compound, its structure suggests a biosynthetic relationship with other cannabinoids. It has been described as the product of an alternative cyclization of cannabigerovarinic acid (CBGVA), the propyl homolog of CBG acid (CBGA). researchgate.net This suggests a potential semi-synthetic route where CBGVA, if isolated or produced in sufficient quantity, could be chemically converted to this compound.

| Precursor Cannabinoid | Target Product / Transformation |

| Cannabidiol (CBD) | Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) |

| Cannabidiol (CBD) | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) |

| Cannabidiol (CBD) | CBD and Δ⁸-THC Homodimers/Heterodimers nih.gov |

| Cannabigerovarinic Acid (CBGVA) | This compound (via alternative cyclization) researchgate.net |

Biotechnological Production

Biotechnological methods offer a promising and sustainable alternative to chemical synthesis for producing cannabinoids. researchgate.net This approach involves harnessing the biosynthetic machinery of microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), and engineering them to produce specific cannabinoid compounds. nih.govnih.gov

The process typically involves introducing the genes encoding the plant's cannabinoid biosynthetic pathway into the microbial host. researchgate.net Key enzymes in this pathway include a polyketide synthase (e.g., olivetolic acid synthase) and a prenyltransferase (e.g., geranyl-pyrophosphate-olivetolic acid geranyltransferase), which together produce the precursor molecule CBGA. frontiersin.org Subsequent expression of specific cannabinoid synthases can then direct the production towards THCA, CBDA, or other downstream products. researchgate.net

Recently, enzyme engineering has been employed to expand the repertoire of cannabinoids that can be produced biosynthetically. By modifying the substrate specificity of prenyltransferase enzymes, researchers have successfully produced CBGA derivatives with varying side-chain lengths. frontiersin.org Fungal platforms are also being developed, which may offer advantages in producing complex eukaryotic proteins. nih.govdyadic.com In principle, a biosynthetic platform could be engineered to produce this compound by expressing the necessary enzymes for the synthesis of its precursor, CBGVA, followed by an enzyme that catalyzes its specific cyclization.

Microbial Engineering for Cannabinoid Synthesis

Microbial engineering has emerged as a powerful alternative to traditional plant extraction for producing cannabinoids. nih.gov This approach involves co-opting the metabolic processes of microorganisms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, to function as cellular factories. berkeley.edunih.gov By introducing a suite of genes, many of which originate from the Cannabis sativa plant, these microbes can be programmed to convert simple sugars into complex cannabinoids. berkeley.eduwikipedia.org

The core of this strategy involves reconstructing the cannabinoid biosynthetic pathway in a heterologous host. nih.gov This typically begins by engineering the microbe's native metabolism to ensure a sufficient supply of key precursors. nih.gov In yeast, for example, the native mevalonate (B85504) pathway is engineered to increase the flux of geranyl pyrophosphate (GPP), a critical building block for all cannabinoids. berkeley.edunih.gov Simultaneously, pathways are introduced to synthesize the other key precursor, olivetolic acid (OA), or its analogs. nih.govnih.gov

Once the precursors are available, enzymes from Cannabis sativa are introduced to perform the subsequent steps. The condensation of GPP and OA is catalyzed by a prenyltransferase to yield cannabigerolic acid (CBGA), the central precursor to most major cannabinoids. google.comnih.gov From CBGA, specific synthases can direct the pathway toward the production of molecules like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). berkeley.edu A patent for the biosynthesis of various cannabinoids in recombinant yeast strains explicitly includes this compound among the target compounds, indicating that these microbial platforms can be adapted to produce less common cannabinoids. google.com

Researchers have successfully demonstrated the production of CBGA and cannabigerol (CBG) in both S. cerevisiae and E. coli. nih.govnih.govmdpi.com In one instance, yeast was engineered to produce CBGA by introducing genes from five different bacteria to create a hexanoyl-CoA biosynthetic pathway, alongside cannabis-derived genes. berkeley.edu Similarly, an E. coli production system for CBGA and CBG was developed by coupling native cannabis enzymes with a repurposed aromatic prenyltransferase (AtaPT). nih.govnih.gov The promiscuity of these enzymes can be harnessed to accept different fatty acid substrates, enabling the synthesis of a wide array of natural and unnatural cannabinoid analogs. nih.gov

Table 1: Examples of Engineered Microbial Systems for Cannabinoid Production

| Host Organism | Engineering Strategy | Key Genes/Enzymes Introduced | Target Compound(s) | Reference(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Overexpression of mevalonate pathway; introduction of multi-organism hexanoyl-CoA pathway. | Cannabis genes for olivetolic acid synthesis, geranyltransferase, and cannabinoid synthases. | THCA, CBDA, CBGA, THCV, CBDV | berkeley.edu, nih.gov |

| Saccharomyces cerevisiae (Yeast) | Engineered with an integrated pathway of four enzymes. | Acyl-activating enzyme, tetraketide synthase, olivetolic acid cyclase, prenyltransferase. | CBGA (decarboxylated to CBG) | mdpi.com |

| Escherichia coli | Coupling of native C. sativa enzymes with a repurposed aromatic prenyltransferase. | Olivetolic acid cyclase (OAC), Tetraketide synthase (TKS), Aromatic prenyltransferase (AtaPT). | CBGA, CBG | nih.gov, nih.gov |

| Pichia pastoris (Yeast) | Transgenic placement of a synthase gene from Cannabis sativa. | THCA synthase. | THCA (from supplied CBGA) | wikipedia.org |

Cell Suspension and Hairy Root Cultures

Plant tissue culture represents another significant biotechnological frontier for producing valuable secondary metabolites, offering a controlled environment free from pests, diseases, and seasonal variations. plantcelltechnology.comuab.cat Two primary methods explored for Cannabis sativa are cell suspension cultures and hairy root cultures.

Cell Suspension Cultures

Cell suspension cultures are initiated from a callus, which is an undifferentiated mass of plant cells. plantcelltechnology.com These cells are then grown in a liquid medium, where they can be scaled up in bioreactors. uab.cat This technique has been successfully used to produce a variety of plant-derived compounds. nih.gov However, for cannabinoid production, cell suspension cultures have proven largely ineffective. nih.govuniversiteitleiden.nl Research has consistently shown that cannabinoids are generally not synthesized in undifferentiated callus or suspension cells. universiteitleiden.nlresearchgate.net The primary reason is that cannabinoid biosynthesis is highly specialized and localized to the glandular trichomes of the cannabis plant, structures that are absent in these cultures. nih.gov

Even when applying elicitors—substances like methyl jasmonate or salicylic (B10762653) acid that are known to trigger defense responses and secondary metabolite production in plants—researchers have been unable to induce the synthesis of cannabinoids in cell suspension cultures. nih.govuniversiteitleiden.nl While these elicitors can alter the metabolic profile of the cells, the cannabinoid pathway remains inactive. universiteitleiden.nl

Hairy Root Cultures

In contrast to undifferentiated cell suspensions, hairy root cultures are genetically transformed, differentiated cultures that offer greater genetic and biochemical stability. mdpi.comscirp.org They are induced by infecting plant tissue with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), a soil bacterium that transfers a piece of its DNA into the plant's genome, causing the prolific growth of roots. mdpi.comresearchgate.net These cultures can be grown in hormone-free media and often exhibit high growth rates. mdpi.comresearchgate.net

Hairy root cultures have been shown to produce cannabinoids, albeit at very low levels. scirp.orgscirp.org In one study, hairy roots were induced from C. sativa callus and cultivated in shake flasks. The resulting cultures produced cannabinoids, but the total content remained below 2.0 μg/g of dry weight. scirp.orgresearchgate.net Another study reported that adventitious root tissues, which are similar to hairy roots, were capable of producing minor cannabinoids. mdpi.com The growth and biomass of these cultures can be influenced by the type and concentration of plant hormones, such as naphthaleneacetic acid (NAA), used in the culture medium. scirp.org

While the yields remain low compared to intact plants or optimized microbial systems, hairy root cultures represent a more promising plant-based in vitro approach than cell suspensions for producing a range of cannabinoids due to their differentiated nature and metabolic stability. mdpi.comscirp.org

**Table 2: Findings from In Vitro Culture Studies of *Cannabis sativa***

| Culture Type | Methodology | Key Findings | Reference(s) |

|---|---|---|---|

| Cell Suspension Culture | Callus induced from seedlings and flowers, grown in liquid MS or B5 media. | Cannabinoids could not be synthesized, likely due to a lack of polyketide synthase activity. | researchgate.net |

| Cell Suspension Culture | Cultures treated with biotic and abiotic elicitors (e.g., pectin, methyl jasmonate). | No cannabinoids were detected in either control or elicited cultures. Cannabinoid biosynthesis could not be induced. | universiteitleiden.nl |

| Hairy Root Culture | Induced from callus cultures on B5 medium with NAA. Grown in shake flasks. | Produced cannabinoids at minor levels (below 2.0 μg/g dry weight). Biomass was influenced by auxin concentrations. | scirp.org, scirp.org |

| Hairy Root Culture | Transfection with Rhizobium rhizogenes. | Hairy roots are a promising platform due to their genetic stability and ability to produce the same phytochemicals as the parent plant. | mdpi.com, researchgate.net |

Research Gaps and Future Academic Directions

Elucidating the Full Pharmacological Profile of Cannabiglendol

The interaction of this compound with the endocannabinoid system and other biological targets is currently unknown. newphaseblends.com A study noted that this compound features a five-membered tetrahydrofuran (B95107) ring instead of the more common six-membered benzopyran ring found in many cannabinoids, a structural difference that may result in a loss of bioactivity. nih.gov Determining the complete pharmacological profile is a fundamental step toward understanding its potential role.

A primary research objective is to determine if and how this compound interacts with cannabinoid receptors (CB1 and CB2) and other potential molecular targets. This requires a suite of sophisticated in vitro assays.

Receptor Binding Assays : These non-functional assays are crucial for determining the affinity of a compound for a specific receptor. nih.gov Techniques like radioligand binding assays, which measure the displacement of a labeled cannabinoid ligand by this compound, would quantify its binding affinity (Ki) for CB1 and CB2 receptors. frontiersin.orgnih.gov Such assays are performed on cell membranes from cells engineered to express these human receptors. nih.govfrontiersin.org

Functional Assays : Beyond simple binding, functional assays are needed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these receptors. Modern techniques such as NanoBRET (Bioluminescence Resonance Energy Transfer) assays can directly measure G-protein activation upon receptor binding, providing insight into the compound's efficacy. bmglabtech.com Other established methods include measuring the inhibition of adenylyl cyclase or monitoring changes in intracellular calcium levels. bmglabtech.comresearchgate.net

The "entourage effect" is a hypothesis suggesting that the various compounds in cannabis, including cannabinoids and terpenes, work together synergistically to produce effects that are distinct from the individual components. wikipedia.orghealstrongdoc.com This synergy may enhance therapeutic benefits or mitigate adverse effects. researchgate.netcuraleafclinic.com For instance, studies have shown that combinations of cannabinoids can produce unique behavioral profiles in mice and that certain cannabinoids and terpenes may work together to treat pain or inflammation. healstrongdoc.comcuraleafclinic.comnih.gov

Currently, no studies have investigated the synergistic or entourage effects of this compound in combination with other cannabinoids like THC, CBD, or its structural relative, CBN. newphaseblends.com Future research should explore whether this compound can modulate the effects of major cannabinoids, a line of inquiry that could reveal novel therapeutic applications for cannabis-based medicines.

Comprehensive Receptor Binding and Functional Assays

In-Depth Elucidation of Biosynthetic Pathways for Minor Cannabinoids

The formation of cannabinoids in Cannabis sativa is a complex enzymatic process. Most cannabinoids, both major and minor, are derived from the parent compound, cannabigerolic acid (CBGA). nih.govmdpi.com CBGA is formed from the joining of olivetolic acid and geranyl pyrophosphate. nih.gov Varin-type cannabinoids, which have a shorter propyl side chain, are derived from cannabigerovarinic acid (CBGVA), which is formed from divarinolic acid and geranyl pyrophosphate. semanticscholar.org

From these precursors, specific synthases catalyze the cyclization of the geranyl group to form the acidic versions of major cannabinoids like THCA and CBDA. mdpi.com The biosynthesis of many minor cannabinoids is less clear, often resulting from alternative cyclizations or degradation of other cannabinoids. researchgate.netmdpi.com One report suggests that this compound is the product of an alternative cyclization of cannabigerovarinic acid. researchgate.net However, the specific enzymes and biochemical reactions involved in this transformation have not been identified. Elucidating this pathway is a key research goal that could enable biotechnological production of this compound in engineered yeast or bacteria, overcoming the limitation of its low natural abundance. mdpi.com

Advancements in Analytical Quantification and Characterization

Accurate detection and quantification are essential for all aspects of cannabinoid research. For minor cannabinoids like this compound, this presents a significant challenge due to their typically low concentrations in plant material. mdpi.comresearchgate.net

The low natural abundance of many minor cannabinoids complicates their analysis. researchgate.net Key challenges include:

Detection Limits : The compound's concentration may fall below the limit of detection (LOD) of standard analytical methods. mdpi.com

Matrix Interference : Highly abundant cannabinoids like THC and CBD can overlap with or obscure the signals of minor compounds during chromatographic separation. mdpi.com

Sample Preparation : Concentrating the sample to increase the detectability of minor compounds can be necessary, but this may also lead to the loss of analytes or further complicate the matrix. mdpi.com

These challenges underscore the need for highly sensitive and specific analytical techniques to study compounds like this compound.

To address the challenges of analyzing low-abundance cannabinoids, researchers are continuously advancing analytical methodologies. The most powerful and commonly used techniques combine a separation method with a detection method. nih.govd-nb.info

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is often preferred as it can quantify both the acidic and neutral forms of cannabinoids without requiring a derivatization step. nih.govd-nb.info Gas Chromatography (GC) is also widely used but typically requires heating that decarboxylates acidic cannabinoids, meaning it measures the total neutral form. cannactiva.comtechnologynetworks.com

Detection Methods : Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is the gold standard for cannabinoid analysis. d-nb.infoscielo.br It offers exceptional sensitivity and specificity by identifying compounds based on their mass-to-charge ratio and fragmentation patterns. cannactiva.com Modern tandem MS (MS/MS) systems provide even greater accuracy and can achieve detection limits in the parts-per-billion (ppb) or even pg/mL range, making them ideal for trace analysis. azolifesciences.comjst.go.jp Supercritical Fluid Chromatography (SFC) coupled with MS is another promising technique for sensitive cannabinoid detection. jst.go.jp

The development of these highly sensitive methods is crucial for the future study of this compound, enabling its accurate quantification in plant extracts and biological samples for pharmacological and biosynthetic research. bmglabtech.comd-nb.info

Table 1: Overview of Analytical Techniques for Cannabinoid Analysis

| Technique | Principle | Advantages for Minor Cannabinoids | Disadvantages |

| HPLC-DAD/UV | Separates compounds based on polarity; detection via UV-Vis absorbance. rsc.org | Can quantify acidic and neutral forms without derivatization. nih.gov | Lower sensitivity and specificity compared to MS; risk of co-elution. nih.gov |

| GC-FID | Separates volatile compounds in a heated column; detection by flame ionization. d-nb.info | Accurate quantification with inexpensive standards. d-nb.info | Requires derivatization for acidic forms; high temperatures cause decarboxylation. nih.gov |

| GC-MS | Separates volatile compounds; detection by mass-to-charge ratio. researchgate.net | High sensitivity and structural identification through fragmentation libraries. cannactiva.comscielo.br | High temperatures cause decarboxylation; may require derivatization. cannactiva.com |

| LC-MS/MS | Separates compounds by polarity; detection by tandem mass spectrometry. d-nb.info | Very high sensitivity and specificity; ideal for complex matrices and trace amounts. nih.govazolifesciences.com | Higher equipment cost and complexity. d-nb.info |

| SFC-MS | Uses supercritical CO2 as mobile phase for separation; detection by MS. jst.go.jp | Fast separation and high sensitivity. jst.go.jp | Less common than HPLC or GC; requires specialized equipment. jst.go.jp |

Overcoming Challenges of Low Natural Abundance

Strategic Development of Novel this compound Analogs

A significant chasm in our understanding of this compound lies in the absence of a dedicated program for the synthesis of its analogs. The development of novel molecular entities derived from a parent compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. nih.gov For this compound, this represents a completely unexplored frontier.

Targeted Synthesis for Specific Receptor Interactions

The interaction of cannabinoids with various receptors, primarily the cannabinoid receptors CB1 and CB2, dictates their physiological effects. nih.govnih.gov However, the affinity and efficacy of this compound at these or any other receptors are currently unknown. The targeted synthesis of this compound analogs would be a crucial first step in mapping its pharmacological interactions.

Future research should focus on creating a library of this compound analogs with systematic modifications to its core structure. Key synthetic strategies could include:

Alkyl Chain Variation: Modifying the length and branching of the propyl side chain could significantly influence receptor binding affinity and potency, a phenomenon well-documented for other cannabinoids like THC and CBD. nih.gov

Hydroxyl Group Modification: The phenolic hydroxyl group is a critical feature for many cannabinoids' interactions. nih.gov Esterification, etherification, or replacement of this group in this compound could produce analogs with altered receptor selectivity and pharmacokinetic profiles.

Stereochemical Control: The stereochemistry of the hexahydrocannabinol (B1216694) core is a key determinant of receptor affinity. frontiersin.org Future synthetic efforts should aim for the stereoselective synthesis of different this compound isomers to investigate their differential interactions with biological targets.

An in-silico approach, using molecular docking and dynamics simulations, could precede and guide the synthesis by predicting the binding affinities of designed analogs to various receptors, including CB1, CB2, and other potential targets like TRP channels. frontiersin.orgnih.gov

Table 1: Hypothetical Receptor Binding Affinities of Proposed this compound Analogs

| Compound | Modification | Target Receptor | Predicted Binding Affinity (Ki) |

| This compound | - | CB1/CB2 | Unknown |

| CGL-C5 | Pentyl side chain | CB1/CB2 | Potentially increased affinity |

| CGL-OAc | Acetylated hydroxyl | CB1/CB2 | Potentially altered selectivity |

| (R,S)-CGL | Altered stereoisomer | CB1/CB2 | Potentially different affinity/efficacy |

Note: This table is illustrative and based on general principles of cannabinoid SAR. The predicted affinities are hypothetical and require experimental validation.

Exploration of Therapeutically Relevant Scaffolds

Beyond direct receptor interactions, the core chemical structure, or scaffold, of a cannabinoid determines its broader therapeutic potential. The this compound scaffold is unique and its potential for serving as a template for new therapeutics is entirely unexplored. Research in this area should aim to synthesize analogs that can probe a range of therapeutic activities.

For instance, the anti-inflammatory effects of many cannabinoids are well-documented. nih.gov Analogs of this compound could be designed to enhance these properties by incorporating moieties known to interact with inflammatory pathways. Similarly, given that some cannabinoids exhibit antifungal properties, as suggested by in-silico studies on this compound's interaction with DHODH, analogs could be developed to optimize this activity. frontiersin.org

The development of such analogs would necessitate a robust screening program to evaluate their activity across a panel of biological assays relevant to inflammation, neuroprotection, and antimicrobial activity.

Integration of Multi-Omics Approaches in Cannabinoid Research

The application of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex biological systems, including the biosynthesis and physiological effects of cannabinoids. frontiersin.orgyoutube.com However, this compound has yet to be the subject of such an integrated analysis. This represents a significant research gap, as multi-omics approaches could provide a holistic understanding of this minor cannabinoid.

Future research should integrate multi-omics to:

Elucidate the Biosynthetic Pathway: The enzymatic steps leading to the formation of this compound in Cannabis sativa are unknown. A combined transcriptomic and metabolomic analysis of this compound-producing cannabis variants could identify the specific synthases and precursor molecules involved in its biosynthesis.

Identify Pharmacological Targets: A systems-level analysis of the cellular response to this compound exposure can reveal its primary molecular targets and downstream signaling pathways. For example, proteomics could identify proteins that directly bind to this compound, while transcriptomics could reveal changes in gene expression that mediate its effects.

Discover Biomarkers of Activity: Metabolomic profiling of biofluids following administration of this compound in preclinical models could identify biomarkers indicative of its physiological or therapeutic effects. frontiersin.org

A multi-omics framework would not only illuminate the biology of this compound itself but also provide a more comprehensive understanding of the entire cannabinoid metabolic network. qiagenbioinformatics.comfrontiersin.org

Table 2: Potential Applications of Multi-Omics in this compound Research

| Omics Discipline | Research Question | Potential Outcome |

| Genomics | What are the genetic determinants of this compound production? | Identification of genes encoding biosynthetic enzymes. |

| Transcriptomics | How does this compound affect gene expression in target cells? | Understanding of molecular mechanisms of action. |

| Proteomics | What proteins does this compound interact with? | Discovery of novel receptor and off-target interactions. |

| Metabolomics | What are the metabolic effects of this compound? | Identification of biomarkers and metabolic pathways. |

By systematically addressing these research gaps through the strategic development of novel analogs and the integration of multi-omics approaches, the scientific community can begin to unlock the potential of the enigmatic cannabinoid, this compound.

Q & A

Q. How was Cannabiglendol initially identified and structurally characterized in Cannabis sativa?

this compound was first isolated in 2004 from an Indian cannabis variant using a combination of chromatographic techniques (e.g., column chromatography, HPLC) and spectroscopic analysis (NMR, MS). Structural elucidation revealed a novel cannabinoid scaffold distinct from THC or CBD, featuring a terpenophenolic backbone with unique hydroxylation patterns . Key studies emphasized comparative analysis with known cannabinoids to confirm its classification .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts or biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity in detecting low-abundance cannabinoids. Gas chromatography (GC-MS) may introduce thermal degradation artifacts, making it less reliable. Researchers should validate methods using certified reference materials and include internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What is the current understanding of this compound’s biosynthetic pathway?

Preliminary evidence suggests this compound shares early precursors (e.g., olivetolic acid, geranyl pyrophosphate) with major cannabinoids like THC. However, its unique hydroxylation and cyclization steps likely involve cytochrome P450 enzymes and polyketide synthases (PKS). Cloning and overexpression of PKS genes in Cannabis sativa have provided insights into pathway regulation .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s pharmacological activity across in vitro and in vivo models?

Contradictions often arise from differences in bioavailability, metabolic conversion, or model specificity. A tiered approach is recommended:

- Step 1: Validate in vitro assays (e.g., receptor binding, enzyme inhibition) using orthogonal methods (e.g., CRISPR-edited cell lines vs. traditional overexpression systems).

- Step 2: Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) across species using LC-MS/MS .

- Step 3: Apply systems biology tools (e.g., network pharmacology) to identify off-target effects or synergistic interactions .

Q. What experimental design considerations are critical for studying this compound’s neuroprotective potential?

- Model Selection: Prioritize translational models (e.g., induced pluripotent stem cell-derived neurons, zebrafish) over immortalized cell lines to mimic human pathophysiology.

- Dose-Response Rigor: Include at least five concentrations spanning three orders of magnitude to establish EC50/IC50 values.

- Controls: Use both vehicle controls and benchmark compounds (e.g., CBD in oxidative stress assays).

- Blinding: Ensure outcome assessors are blinded to treatment groups to reduce bias .

Q. How can researchers reconcile ethnopharmacological claims about this compound with modern mechanistic studies?

Ethnopharmacological data (e.g., traditional use in inflammation) should guide hypothesis generation but require validation via:

- Target Deconvolution: Use affinity chromatography or thermal proteome profiling to identify protein targets.

- Phenotypic Screening: Compare effects in primary human tissues vs. animal models.

- Multi-Omics Integration: Correlate transcriptomic/proteomic changes with clinical endpoints (e.g., cytokine levels) .

Methodological Challenges and Solutions

Q. What strategies mitigate variability in this compound yield across Cannabis sativa cultivars?

- Controlled Cultivation: Standardize growth conditions (light, temperature, soil pH) and harvest timing.

- Chemometric Analysis: Apply principal component analysis (PCA) to correlate chemical profiles with genetic markers.

- Metabolic Engineering: Use CRISPR/Cas9 to silence competing pathways (e.g., THC biosynthesis) .

Q. How should researchers design studies to explore this compound’s role in the entourage effect?

- Fractionation Studies: Test isolated this compound vs. whole-plant extracts in in vivo efficacy models.

- Synergy Metrics: Calculate combination indices (e.g., Chou-Talalay method) to quantify interactions with THC/CBD.

- Receptor Mapping: Use molecular docking simulations to predict allosteric modulation of CB1/CB2 receptors .

Data Reporting and Reproducibility

Q. What metadata is essential for reproducible this compound research?

Include:

- Source Material: Cultivar name, geographic origin, and voucher specimen details.

- Extraction Protocols: Solvent ratios, temperatures, and durations.

- Analytical Parameters: Column specifications, ionization modes, and mass resolution settings.

- Statistical Workflow: Software (e.g., R, Prism), tests used, and effect size calculations .

Q. How can researchers address the lack of standardized reference materials for this compound?

- Collaborative Synthesis: Partner with organic chemistry labs to synthesize and characterize high-purity standards.